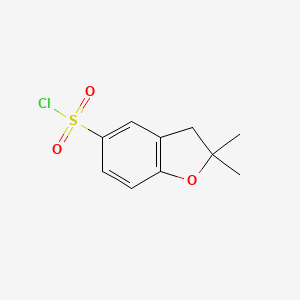

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

説明

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride: is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . This compound is characterized by a benzofuran ring substituted with a sulfonyl chloride group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

特性

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-10(2)6-7-5-8(15(11,12)13)3-4-9(7)14-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOYJMNDIKTIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118351-97-6 | |

| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride typically involves the reaction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the purification of the product through recrystallization or distillation to achieve the desired purity levels .

化学反応の分析

Types of Reactions:

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids and Sulfinic Acids: Formed through oxidation and reduction reactions, respectively.

科学的研究の応用

Medicinal Chemistry

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride has been investigated for its potential as a therapeutic agent due to its biological activities. The sulfonyl chloride group enhances its reactivity, making it suitable for various medicinal applications.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and survival .

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

The sulfonyl chloride group interacts with nucleophilic sites on enzymes, leading to covalent bond formation. This property makes it a valuable candidate for enzyme inhibitors or modulators in biochemical pathways.

- Case Study : A study demonstrated that derivatives of this compound effectively inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Synthetic Chemistry

In synthetic chemistry, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride serves as a building block for synthesizing more complex molecules.

- Reactivity : The compound can undergo various reactions such as nucleophilic substitution, which is crucial for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Material Science

The compound's unique structure allows it to be used in the development of functional polymers and materials with specific properties.

- Polymerization Studies : Investigations into polymerization processes using this compound have revealed its potential to enhance the mechanical properties of polymers while imparting additional functionalities such as increased thermal stability .

Agrochemicals

Given its biological activity, there is potential for this compound to be developed into agrochemical products that target pests or diseases affecting crops.

作用機序

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

類似化合物との比較

- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

- 2,2-Dimethyl-7-(2-oxiranylmethoxy)-2,3-dihydro-1-benzofuran

- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

- Dimethyl 3-hydroxy-1-benzothiophene-2,5-dicarboxylate

- 2,2-Dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide

Uniqueness: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical reactivity and biological activity.

生物活性

Chemical Identity

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is an organic compound with the molecular formula and a molecular weight of 246.71 g/mol. It is identified by the CAS number 118351-97-6 and is characterized by its sulfonyl chloride functional group, which imparts significant reactivity and biological activity.

The biological activity of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride primarily stems from its electrophilic nature due to the sulfonyl chloride group. This allows it to undergo nucleophilic substitution reactions with various biological nucleophiles, including amino acids and other biomolecules. The resulting derivatives can exhibit diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of this compound have shown promising antimicrobial activity against various pathogens. For example, studies on related benzofuran derivatives have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low microgram range .

Anticancer Properties

In terms of anticancer activity, compounds derived from 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride have been evaluated for their cytotoxic effects on cancer cell lines. Notably, certain derivatives have shown preferential suppression of rapidly dividing cancer cells compared to normal cells, indicating potential selectivity for cancer treatment . The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran ring enhance anticancer efficacy .

Case Studies

- Anticancer Activity : A study conducted on a series of benzofuran derivatives revealed that modifications at the 5-position significantly increased potency against human glioblastoma cells (U251) and melanoma cells (WM793). The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds, demonstrating that certain derivatives had MIC values as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antibacterial agents .

Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for preparing 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride, and what critical parameters must be controlled?

- Methodological Answer : The compound is typically synthesized via sulfonylation of a benzofuran precursor. For example, starting with 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde (14), sulfonylation can be achieved using chlorosulfonic acid or thionyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to avoid side reactions), stoichiometric excess of sulfonylation reagent, and inert atmosphere (N₂/Ar) to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the sulfonyl chloride .

Q. How should researchers safely handle and store this compound to mitigate hazards?

- Methodological Answer : This sulfonyl chloride is moisture-sensitive and corrosive. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. Store under inert gas (e.g., argon) at 2–8°C in a sealed, desiccated environment. Quench accidental spills with sodium bicarbonate or inert adsorbents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the benzofuran backbone (e.g., dihydrobenzofuran protons at δ 1.4–1.6 ppm for methyl groups) and sulfonyl chloride moiety (no direct protons, but adjacent aromatic protons show deshielding).

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry (EI/ESI) : Molecular ion cluster matching C₁₀H₁₁ClO₃S (calc. 246.01 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the sulfur center. Solvent effects (e.g., dichloromethane vs. DMF) and substituent electronic profiles (Hammett σ constants) influence reactivity. For example, electron-withdrawing groups on the benzofuran ring enhance sulfonyl chloride electrophilicity, accelerating reactions with amines or alcohols .

Q. What strategies optimize its use in synthesizing hypoxia-inducible factor (HIF) inhibitors?

- Methodological Answer : The compound serves as a sulfonating agent in multi-step syntheses. For HIF inhibitors, conjugate it to amine intermediates via nucleophilic substitution (e.g., with 3,4-dimethoxybenzylamine). Monitor reaction progress by TLC (Rf shift) and confirm conjugation via LC-MS (expected [M+H]+) and ¹H NMR (disappearance of NH₂ peaks). Crystallographic validation (SHELX refinement) ensures structural fidelity .

Q. How do substituents on the benzofuran ring impact radical scavenging activity in derivatives?

- Methodological Answer : Substituents like amino (-NH₂) or methoxy (-OCH₃) at the ortho position enhance planarity and electron-donating capacity, improving radical scavenging (e.g., galvinoxyl/hydroxyl radical assays). Compare IC₅₀ values of derivatives using ESR spectroscopy or UV-Vis kinetic studies. For example, 6-amino-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol shows higher activity than nitro-substituted analogues due to resonance stabilization of radicals .

Q. What crystallographic techniques resolve challenges in structural determination of its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) is preferred. For twinned crystals or low-resolution data, employ high-throughput phasing pipelines (SHELXC/D/E). Refinement parameters (R₁, wR₂) below 5% ensure accuracy. Hydrogen bonding (e.g., S=O···H-N) and π-stacking interactions in the benzofuran core are critical to confirm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。